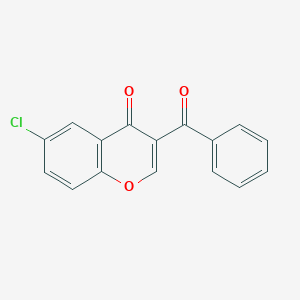

3-Benzoyl-6-chlorochromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzoyl-6-chlorochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClO3/c17-11-6-7-14-12(8-11)16(19)13(9-20-14)15(18)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNFKVYYLHWHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzoyl 6 Chlorochromen 4 One and Analogues

Foundational Synthetic Routes to the Chromen-4-one Core

The chromen-4-one skeleton is a common motif in many natural products and pharmacologically active compounds. Its synthesis has been extensively studied, with several reliable methods available.

Condensation Reactions for Benzopyranone Construction

One of the classical and most straightforward methods for constructing the benzopyranone ring system involves the condensation of a 2-hydroxyacetophenone (B1195853) with a suitable reagent. For instance, the reaction of a 2-hydroxyacetophenone with an aldehyde, followed by cyclization, can yield a flavanone, which can then be oxidized to the corresponding flavone (B191248) (a 2-phenylchromen-4-one).

A pertinent example is the synthesis of 2-(4-chlorophenyl)chromen-4-one, which is achieved through the cyclization of 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. nih.gov This precursor is typically formed via an Aldol (B89426) condensation between 2-hydroxyacetophenone and 4-chlorobenzaldehyde. nih.gov While this specific example leads to a 2-substituted chromen-4-one, the underlying principle of forming a three-carbon chain attached to the phenolic oxygen and an ortho carbonyl group, followed by cyclization, is a fundamental strategy.

Cyclization Strategies Involving Phenolic Precursors

A widely utilized and versatile method for the synthesis of chromen-4-ones is the acid-catalyzed cyclization of 1-(2-hydroxyphenyl)-1,3-diones. These diketone intermediates can be prepared through various methods, with the Baker-Venkataraman rearrangement being a prominent example. wikipedia.orgchemeurope.comonlineorganicchemistrytutor.com

The general strategy involves the following steps:

Acylation of a 2-hydroxyacetophenone with an acyl chloride or anhydride (B1165640) to form an ester.

Rearrangement of this ester in the presence of a base (the Baker-Venkataraman rearrangement) to yield a 1-(2-hydroxyphenyl)-1,3-dione. wikipedia.orgchemistry-reaction.com

Acid-catalyzed cyclization of the resulting diketone to afford the chromen-4-one. wikipedia.org

This approach is particularly valuable as it allows for the introduction of various substituents on both the benzene (B151609) and pyrone rings by selecting appropriately substituted starting materials.

Targeted Functionalization and Substituent Introduction

To synthesize 3-benzoyl-6-chlorochromen-4-one, specific functional groups must be introduced at the desired positions of the chromen-4-one core. This involves regioselective reactions to install the chloro and benzoyl groups.

Regioselective Halogenation at the Benzene Moiety (e.g., C-6 Chlorination)

The introduction of a chlorine atom at the C-6 position of the chromen-4-one ring system is a key step. The regioselectivity of electrophilic aromatic substitution reactions on the benzene ring of chromen-4-one is directed by the activating effect of the phenolic ether oxygen and the deactivating effect of the carbonyl group. This generally directs incoming electrophiles to the C-6 and C-8 positions.

Direct chlorination of a pre-formed chromen-4-one can be achieved using various chlorinating agents. However, to ensure regioselectivity, it is often more strategic to introduce the chlorine atom at an earlier stage of the synthesis. For example, starting with a 4-chloro-2-hydroxyacetophenone would ensure the chlorine atom is positioned correctly in the final product. Advanced methods for direct and regioselective C-H chlorination of aromatic compounds are also being explored, which could offer alternative routes. nih.gov

Introduction of the Benzoyl Group at the Pyrone Ring (e.g., C-3)

The introduction of a benzoyl group at the C-3 position is most effectively achieved through the Baker-Venkataraman rearrangement. wikipedia.orgchemeurope.comonlineorganicchemistrytutor.com In this context, the phenolic hydroxyl group of a 2-hydroxyacetophenone derivative is first acylated with benzoyl chloride to form a 2-benzoyloxyacetophenone. wikipedia.orgebi.ac.uk

This ester is then treated with a base, such as potassium hydroxide (B78521) or sodium hydride, to induce the rearrangement, which proceeds via an enolate intermediate to form a 1,3-diketone. wikipedia.orgchemistry-reaction.com Subsequent acid-catalyzed cyclization of this diketone not only forms the pyrone ring but also places the benzoyl group at the C-3 position of the resulting chromen-4-one. The mechanism for the synthesis of 3-aroylflavones via a sequential 'one-pot' Baker-Venkataraman rearrangement has been described, highlighting the efficiency of this method. researchgate.net

Multi-Step Synthesis from Simple Starting Materials

A plausible multi-step synthesis of this compound, based on the principles outlined above, would commence with a substituted 2-hydroxyacetophenone.

A representative synthetic sequence is as follows:

Starting Material: The synthesis would likely begin with 5-chloro-2-hydroxyacetophenone.

Benzoylation: The phenolic hydroxyl group of 5-chloro-2-hydroxyacetophenone is acylated with benzoyl chloride in the presence of a base (e.g., pyridine) to yield 2-acetyl-4-chlorophenyl benzoate.

Baker-Venkataraman Rearrangement: The resulting ester undergoes the Baker-Venkataraman rearrangement upon treatment with a suitable base (e.g., potassium hydroxide in pyridine) to form the intermediate 1-(5-chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione.

Cyclization: Finally, acid-catalyzed cyclization of the 1,3-dione, typically by heating with glacial acetic acid and a catalytic amount of a strong acid (e.g., sulfuric acid), affords the target molecule, this compound.

This sequence allows for the systematic construction and functionalization of the chromen-4-one scaffold to yield the desired product with high specificity.

Modern Synthetic Approaches and Catalytic Systems

The construction of the chromen-4-one core and the introduction of substituents at the 3-position have been the subject of extensive research. Modern synthetic strategies increasingly rely on catalytic methods to enhance efficiency, selectivity, and sustainability.

Transition Metal-Mediated or Catalyzed Reactions for Chromen-4-one Derivatization

Transition metal catalysis offers powerful tools for the synthesis and functionalization of chromen-4-one derivatives. nih.gov These methods often proceed under mild conditions with high atom economy. mdpi.com

Palladium-catalyzed reactions are particularly prominent in this area. For instance, palladium-catalyzed carbonylative cyclization of aryl iodides with 2-hydroxyacetophenones provides a direct route to flavones. organic-chemistry.org Similarly, a palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure yields diversified chromones in very good yields. organic-chemistry.org The derivatization of the chromen-4-one scaffold can also be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Stille, Hiyama, and Sonogashira reactions, which allow for the introduction of a wide range of substituents. mdpi.com

Rhodium catalysis has also emerged as a valuable tool. Rhodium(III)-catalyzed oxidative C-H activation and annulation of salicylaldehydes with propargylic acetates furnish 3-vinyl chromones. organic-chemistry.org These vinyl chromones can be further transformed into other biologically relevant structures.

Other transition metals like copper, gold, silver, and ruthenium have also been employed in the synthesis of chromen-4-one derivatives, each offering unique reactivity and selectivity profiles. nih.govresearchgate.net For example, copper-catalyzed phosphonation of benzofurans, a related heterocyclic system, highlights the potential for similar functionalizations of chromen-4-ones. researchgate.net

A notable example of derivatization involves the synthesis of flavone 3b from 3′-bromo-5′-chloro-2′-hydroxyacetophenone. This multi-step process includes esterification with benzoyl chloride, a Baker–Venkataraman rearrangement to form a diketo intermediate, and subsequent acid-catalyzed cyclization. acs.org

| Catalyst System | Reaction Type | Starting Materials | Product Type | Ref. |

| Pd(OAc)2/PPh3 | Aminocarbonylation | 3-Iodochromone, Amines | Chromone-3-carboxamides, 3-Substituted chroman-2,4-diones | nih.gov |

| Pd/C | Cyclocarbonylation | o-Iodophenols, Terminal acetylenes | Chromones | organic-chemistry.org |

| Rh(III) | Oxidative C-H Activation/Annulation | Salicylaldehydes, Propargylic acetates | 3-Vinyl chromones | organic-chemistry.org |

| Pd(OAc)2/Ag2CO3 | C-H/C-H Coupling | Indole derivatives, Thiophene derivatives | Biaryl compounds | mdpi.com |

Organocatalytic Methods for C-C Bond Formation and Cyclization

Organocatalysis has gained significant traction as a complementary approach to metal-catalyzed reactions, offering a different spectrum of reactivity and often avoiding the use of toxic or expensive metals. nih.govresearchgate.net These methods are particularly effective for asymmetric C-C bond formation. rsc.org

In the context of chromen-4-one synthesis, organocatalytic methods can be employed for the construction of the heterocyclic ring or for the introduction of substituents. For example, the domino sulfa-Michael/aldol reaction of benzylidenechroman-4-ones with 2-mercaptobenzaldehydes, catalyzed by a chiral bifunctional tertiary amine-thiourea catalyst, provides access to chiral spiro-chromanone-thiochromans with high enantioselectivity. acs.org

Furthermore, organocatalytic 1,4-addition of various nucleophiles to α,β-unsaturated systems is a well-established method for C-C bond formation. conicet.gov.ar This strategy can be applied to introduce substituents at the 3-position of a pre-formed chromen-4-one precursor. The use of chiral organocatalysts can induce high levels of stereocontrol in these reactions. researchgate.net

| Catalyst Type | Reaction Type | Reactants | Product Type | Ref. |

| Chiral tertiary amine-thiourea | Domino sulfa-Michael/aldol | Benzylidenechroman-4-ones, 2-Mercaptobenzaldehydes | Chiral spiro-chromanone-thiochromans | acs.org |

| Chiral tertiary amine | Allylic C-C bond formation | Activated alkylidenes, Nitroalkenes | Substituted allyl compounds | rsc.org |

| Chiral BINOL derivatives | 1,4-addition | Alkenylboronates, Enones | β-Substituted ketones | conicet.gov.ar |

Oxidative C-C Bond Formation in Chromen-4-one Synthesis

Oxidative C-C bond formation represents an increasingly important strategy in organic synthesis, allowing for the coupling of two nucleophilic partners. researchgate.net This approach can streamline synthetic sequences by avoiding pre-functionalization steps.

In the synthesis of chromen-4-one derivatives, oxidative methods can be employed for the formation of the heterocyclic ring or for the introduction of substituents. For instance, the dehydrogenative oxidation of chroman-4-ones using iodosobenzene (B1197198) can lead to the corresponding 2,3-disubstituted 4H-chromen-4-ones. scispace.com Another example is the visible light-irradiated oxidation of 3-benzoyl-2-methylchroman-4-one to produce 3-benzoyl-2-methyl-4H-chromen-4-one. scispace.com

The generation of carbocations through single-electron oxidation of ethers, followed by intramolecular cyclization, is another powerful oxidative strategy. nih.gov This method has been successfully applied to the synthesis of macrocyclic structures containing tetrahydropyrone rings, demonstrating its potential for the construction of complex chromen-4-one analogs.

Furthermore, iron-catalyzed oxidative radical cascade annulation reactions have been reported for the synthesis of related heterocyclic systems, suggesting their applicability to chromen-4-one synthesis. mdpi.com These reactions often involve the generation of a radical species that triggers a cyclization cascade.

| Oxidant | Reaction Type | Substrate | Product | Ref. |

| Iodosobenzene | Dehydrogenative oxidation | Chroman-4-ones | 2,3-Disubstituted 4H-chromen-4-ones | scispace.com |

| Rose Bengal/Visible Light | Oxidation | 3-Benzoyl-2-methylchroman-4-one | 3-Benzoyl-2-methyl-4H-chromen-4-one | scispace.com |

| DDQ | Oxidative C-H cleavage/cyclization | Benzylic/allylic ethers | Tetrahydropyrone derivatives | nih.gov |

| (NH4)2S2O8 | Radical cascade annulation | 2-(Allyloxy)arylaldehydes, Oxalates | Ester-containing chroman-4-ones | mdpi.com |

Isolation and Purification Techniques for Complex Chromen-4-one Derivatives

The isolation and purification of chromen-4-one derivatives, particularly complex structures, often require a combination of chromatographic techniques.

Flash column chromatography on silica (B1680970) gel is a standard and widely used method for the purification of chromen-4-one derivatives. acs.orgmdpi.com The choice of eluent system, typically a mixture of petroleum ether and ethyl acetate, is crucial for achieving good separation. mdpi.com

High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful technique for the preparative isolation and purification of natural and synthetic chromones. researchgate.net This method utilizes a two-phase solvent system and avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. The selection of an appropriate solvent system is critical for successful separation. For instance, a system composed of ethyl acetate, n-butanol, and aqueous acetic acid has been successfully used to separate chromone (B188151) glycosides. researchgate.net

Recrystallization is another common technique for purifying solid chromen-4-one derivatives, provided a suitable solvent can be found.

The purity of the isolated compounds is typically assessed by High-Performance Liquid Chromatography (HPLC) , and their structures are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) . mdpi.com

| Technique | Principle | Application | Ref. |

| Flash Column Chromatography | Adsorption chromatography on silica gel | General purification of synthetic products | acs.orgmdpi.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography | Preparative isolation of complex mixtures | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning | Purity assessment | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of nuclear spin in a magnetic field | Structural elucidation | mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio determination | Molecular formula confirmation | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 3 Benzoyl 6 Chlorochromen 4 One

Reactivity of the Pyrone Ring System

The chromen-4-one ring system is an electron-deficient heterocycle, which significantly influences its reactivity. The presence of the electron-withdrawing carbonyl group at C-4 and the oxygen atom within the ring governs the outcomes of various chemical transformations.

Electrophilic and Nucleophilic Reactions at C-2 and C-3 Positions

The C-2 and C-3 positions of the pyrone ring are key sites for both electrophilic and nucleophilic attacks. The electron-withdrawing nature of the adjacent C-4 carbonyl group renders the C-2 position susceptible to nucleophilic attack. Conversely, the enone system (C-2-C-3 double bond conjugated with the C-4 carbonyl) can react with nucleophiles at the C-2 position in a Michael-type 1,4-addition.

Electrophilic substitution at the C-3 position is also a known reaction for chromen-4-ones, although the presence of the benzoyl group in the target molecule already occupies this site. However, reactions that proceed via initial interaction with the pyrone oxygen can lead to subsequent electrophilic attack at C-3.

Table 1: Predicted Reactivity at C-2 and C-3 Positions

| Reagent Type | Position of Attack | Expected Reaction | Product Type |

| Nucleophiles (e.g., amines, thiols) | C-2 | Michael Addition | 2-Substituted-2,3-dihydrochromen-4-one |

| Strong Nucleophiles (e.g., organometallics) | C-2 | 1,2-Addition to C=C | 2-Substituted-2,3-dihydrochromen-4-one |

Transformations of the Carbonyl Group at C-4

The carbonyl group at the C-4 position is a primary site for nucleophilic attack. A wide range of nucleophiles can add to this electrophilic carbon, leading to a variety of transformation products.

Table 2: Representative Reactions of the C-4 Carbonyl Group

| Reagent | Reaction Type | Product Type |

| Sodium borohydride (NaBH₄) | Reduction | 4-Hydroxychromene derivative |

| Grignard Reagents (RMgX) | Nucleophilic Addition | Tertiary alcohol at C-4 |

| Hydroxylamine (NH₂OH) | Condensation | Oxime |

| Hydrazine (N₂H₄) | Condensation | Hydrazone |

Reactions Involving the Benzoyl Moiety

The benzoyl group at the C-3 position introduces a second carbonyl group and an additional phenyl ring, both of which can participate in various chemical reactions.

Substitutions on the Phenyl Ring of the Benzoyl Group

The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution. The carbonyl group is a deactivating, meta-directing group. Therefore, electrophiles will preferentially add to the meta-positions of this phenyl ring.

Table 3: Predicted Electrophilic Aromatic Substitution on the Benzoyl Phenyl Ring

| Reagent | Reaction Type | Major Product |

| HNO₃/H₂SO₄ | Nitration | 3-(3-Nitrobenzoyl)-6-chlorochromen-4-one |

| Br₂/FeBr₃ | Bromination | 3-(3-Bromobenzoyl)-6-chlorochromen-4-one |

| SO₃/H₂SO₄ | Sulfonation | 3-(3-Sulfobenzoyl)-6-chlorochromen-4-one |

Reactions of the Ketone Carbonyl Group within the Benzoyl Moiety

The ketone carbonyl group within the benzoyl moiety is also susceptible to nucleophilic attack, similar to the C-4 carbonyl of the chromenone ring. However, its reactivity can be influenced by the electronic effects of the chromenone system. This carbonyl can be selectively targeted under specific reaction conditions.

Table 4: Potential Reactions of the Benzoyl Ketone Carbonyl

| Reagent | Reaction Type | Product Type |

| Sodium borohydride (NaBH₄) | Reduction | α-(6-chlorochromen-4-on-3-yl)benzyl alcohol |

| Wittig Reagents (Ph₃P=CHR) | Wittig Reaction | Alkene at the benzoyl position |

| Cyanide (e.g., KCN) | Nucleophilic Addition | Cyanohydrin |

Reactivity of the Chlorinated Benzene (B151609) Ring

The chlorine atom at the C-6 position of the fused benzene ring influences the reactivity of this ring towards electrophilic aromatic substitution. Halogens are deactivating yet ortho-, para-directing groups. Given that the para position (C-8) is sterically more accessible than the ortho position (C-5), electrophilic substitution is expected to occur preferentially at the C-8 position. The ether oxygen of the pyrone ring is an activating group and also directs ortho and para. The para position to the oxygen is C-6, which is already substituted. The ortho positions are C-5 and C-8a. Therefore, the directing effects of the chloro and the ether oxygen groups are reinforcing towards the C-8 position.

Table 5: Predicted Electrophilic Aromatic Substitution on the Chlorinated Benzene Ring

| Reagent | Reaction Type | Major Product |

| HNO₃/H₂SO₄ | Nitration | 3-Benzoyl-6-chloro-8-nitrochromen-4-one |

| Br₂/FeBr₃ | Bromination | 3-Benzoyl-8-bromo-6-chlorochromen-4-one |

| SO₃/H₂SO₄ | Sulfonation | 3-Benzoyl-6-chloro-8-sulfochromen-4-one |

Furthermore, the chloro-substituted benzene ring can potentially undergo nucleophilic aromatic substitution under harsh conditions, where the chlorine atom is displaced by a strong nucleophile. This typically requires high temperatures and pressures, or the presence of strong electron-withdrawing groups on the ring to facilitate the reaction.

Potential for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings, particularly those activated by electron-withdrawing groups. nih.govnih.gov In 3-Benzoyl-6-chlorochromen-4-one, the chromone (B188151) ring is rendered electron-deficient by the carbonyl group at the 4-position and the benzoyl group at the 3-position. This electronic feature makes the aromatic ring susceptible to attack by nucleophiles.

The chlorine atom at the 6-position serves as a leaving group in SNAr reactions. The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.govnih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The presence of strong electron-withdrawing groups, like the nitro group, typically favors the stepwise mechanism, and while the benzoyl and chromone carbonyl groups are activating, their effect is less pronounced than a nitro group. nih.govyoutube.com

The reactivity in SNAr reactions is dependent on several factors including the nature of the nucleophile, the solvent, and the specific electronic properties of the substrate. researchgate.net For the 6-chloro-substituted chromone ring, displacement of the chloride can be achieved with various nucleophiles such as amines, alkoxides, and thiolates to introduce new functional groups at the 6-position. The rate of these reactions is often enhanced in polar aprotic solvents like dimethyl sulfoxide (DMSO), which can effectively solvate the cation of the nucleophile without strongly solvating the anion, thus increasing its nucleophilicity. researchgate.net

Table 1: Factors Influencing SNAr Reactions

| Factor | Influence on Reactivity | Typical Conditions for this compound |

| Nucleophile | Stronger nucleophiles lead to faster reactions. | Amines (e.g., piperidine, morpholine), alkoxides (e.g., sodium methoxide), thiolates. |

| Solvent | Polar aprotic solvents enhance the rate. | DMSO, DMF, Acetonitrile. |

| Activating Groups | Electron-withdrawing groups stabilize the intermediate. | C4-carbonyl and C3-benzoyl groups activate the ring. |

| Leaving Group | More electronegative halogens can increase the rate of attack. | Chlorine is a moderately good leaving group for SNAr. youtube.com |

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmdpi-res.com The chloro substituent at the 6-position of this compound makes it a suitable electrophilic partner for a variety of these transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These methods offer a versatile strategy to introduce aryl, alkynyl, and amino moieties, respectively. wikipedia.orgmit.edu

The general mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The oxidative addition of the aryl chloride to a low-valent palladium(0) complex is often the rate-limiting step, particularly for less reactive aryl chlorides compared to bromides or iodides. mit.edu The development of specialized phosphine ligands has been crucial for enabling the efficient coupling of aryl chlorides. nih.govcuny.edu

Common Cross-Coupling Reactions for Aryl Chlorides:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., arylboronic acid) to form a C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Heck Coupling: Reaction with an alkene to form a C-C bond.

C-O Coupling: Reaction with an alcohol to form an ether linkage. nih.gov

The functionalization of the 6-position through these methods allows for the synthesis of a diverse library of chromone derivatives, which can be explored for various applications. For instance, coupling with different arylboronic acids via the Suzuki reaction can introduce a range of biaryl structures.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand System (Typical) |

| Suzuki | R-B(OH)₂ | C-C (Aryl-Aryl) | Pd(OAc)₂, SPhos |

| Sonogashira | R-C≡CH | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig | R₂NH | C-N (Aryl-Amine) | Pd₂(dba)₃, BINAP |

| C-O Coupling | R-OH | C-O (Aryl-Ether) | Pd-based catalysts with biaryl phosphine ligands. nih.gov |

Photochemical Transformations of Chromen-4-one Derivatives

The chromen-4-one system contains a conjugated enone moiety, which is a well-known chromophore that can undergo various photochemical reactions. researchgate.net The absorption of UV light can promote the molecule to an excited state, which can then relax through different pathways, including dimerization, cyclization, and rearrangement. rsc.org The specific outcome of the photoreaction is often dependent on the substitution pattern of the chromone ring, the solvent, and the reaction conditions (e.g., presence or absence of oxygen). rsc.org

Solid-State Photo-Dimerization Studies

In the solid state, the photochemical reactivity of a molecule is governed by the arrangement of the molecules in the crystal lattice, a concept known as topochemistry. iupac.orgresearchwithnj.com For a [2+2] photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å. researchwithnj.commdpi.com

Chromen-4-one and its derivatives can undergo [2+2] cycloaddition across the C2-C3 double bond to form a cyclobutane ring. Depending on the relative orientation of the reacting monomers in the crystal, different stereoisomers of the dimer (e.g., syn or anti, head-to-head or head-to-tail) can be formed. mdpi.com While the parent coumarin (B35378) is photochemically inert in the solid state, certain substituents, such as chloro and acetoxy groups, have been identified as useful "crystal engineering" tools to facilitate favorable packing for photodimerization. researchwithnj.com The 6-chloro substituent on this compound could potentially influence the crystal packing to favor a photoreactive arrangement. The photodimerization of coumarins has been shown to yield a mixture of dimers, with the product ratio being influenced by the reaction medium. mdpi.com

Photo-induced Cyclizations and Rearrangements

In solution, chromen-4-one derivatives can undergo intramolecular photochemical reactions. The presence of the 3-benzoyl group in this compound introduces an additional carbonyl group that can participate in photochemical processes. For example, intramolecular hydrogen abstraction by the excited benzoyl carbonyl group from a suitable position could initiate cyclization reactions.

Photo-rearrangements of chromone systems have been documented. For instance, irradiation of certain 3-alkoxy-chromen-4-ones can lead to regioselective cyclization. dntb.gov.ua Similarly, photo-induced 6π-electrocyclization followed by hydrogen shifts has been observed in related coumarin systems, leading to complex polycyclic structures. rsc.org The specific photochemical behavior of this compound would depend on the relative reactivity of the chromone enone system and the benzoyl carbonyl group upon excitation.

Heterocycle Annulation and Scaffolding Reactions with this compound

The structural features of this compound make it an excellent building block for the synthesis of fused heterocyclic systems. The α,β-unsaturated ketone of the chromone ring and the 1,3-dicarbonyl-like arrangement of the 3-benzoyl and 4-keto groups are key sites for reactivity.

Synthesis of Fused Pyrazoles

One of the most common applications of 1,3-dicarbonyl compounds in heterocycle synthesis is their reaction with hydrazine and its derivatives to form pyrazoles. mdpi.com The 3-benzoyl-chromen-4-one system can be considered a vinylogous 1,3-dicarbonyl equivalent. Reaction with hydrazine hydrate can lead to the formation of a pyrazole ring fused to the chromone backbone.

The reaction likely proceeds through initial nucleophilic attack of the hydrazine at the C2 position of the chromone, followed by cyclization and dehydration. This leads to the formation of a chromeno[4,3-c]pyrazol-4(1H)-one scaffold. The versatility of this reaction allows for the synthesis of a variety of substituted fused pyrazoles by using substituted hydrazines. nih.gov The synthesis of chromone-fused pyrazoles is of significant interest due to the prevalence of both chromone and pyrazole motifs in biologically active compounds. mdpi.comnih.govsemanticscholar.org

Formation of Isoxazole Systems

The reaction of this compound with hydroxylamine hydrochloride is a key method for constructing isoxazole-fused frameworks. The established mechanism for 3-acylchromones involves the initial nucleophilic attack of hydroxylamine at the C2 position of the chromone ring. This is followed by the cleavage of the pyrone ring to form an intermediate, which then undergoes heterocyclization. researchgate.net

Specifically, when 3-acylchromones are treated with hydroxylamine free base (often generated in situ from hydroxylamine hydrochloride and a base) in a solvent like methanol at room temperature, the reaction proceeds via the 1,4-addition pathway. The subsequent cyclization and formation of a cyclic hemiketal result in the formation of chromeno[3,4-d]isoxazole derivatives. This transformation provides a direct route to annulated isoxazole systems, which are of significant interest in medicinal chemistry.

The general reaction proceeds as follows:

Reaction Scheme: Formation of Chromeno[3,4-d]isoxazole

This compound + NH2OH·HCl --(Base, Solvent)--> 3-Benzoyl-6-chloro-4H-chromeno[3,4-d]isoxazol-4-ol

Detailed research on various 3-acylchromones has demonstrated the viability of this transformation. The table below summarizes typical conditions and outcomes for this class of reaction, illustrating the general methodology applicable to this compound.

Table 1: Synthesis of Chromeno[3,4-d]isoxazole Derivatives from 3-Acylchromones

| 3-Acylchromone Reactant | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| 3-Trifluoroacetyl-6-chlorochromen-4-one | NH2OH·HCl, NaOAc, Methanol, Room Temp. | 6-Chloro-3-(trifluoromethyl)-4H-chromeno[3,4-d]isoxazol-4-ol | Good |

| 3-Trifluoroacetylchromen-4-one | NH2OH·HCl, NaOAc, Methanol, Room Temp. | 3-(Trifluoromethyl)-4H-chromeno[3,4-d]isoxazol-4-ol | Good |

| 3-Formyl-4-chloro-coumarin | NH2OH·HCl (3 eq.), NaOAc (3 eq.), Ethanol, Reflux, 10h | 4H-Coumarino[3,4-d]isoxazol-4-one | High |

Development of Diverse Heterocyclic Frameworks

The versatile 1,3-dicarbonyl-like structure of the ring-opened intermediate derived from this compound allows for its reaction with a wide range of dinucleophiles, leading to the synthesis of various five- and six-membered heterocyclic systems.

Pyrazoles: The reaction of chromones with hydrazine hydrate is a well-established method for synthesizing 3(5)-(2-hydroxyphenyl)pyrazoles. muni.cz The process involves the opening of the pyrone ring followed by cyclization with the hydrazine molecule. For this compound, this reaction would yield a 3(5)-(5-chloro-2-hydroxyphenyl)-5(3)-phenylpyrazole. The reaction is typically carried out in a high-boiling solvent such as pyridine to facilitate the transformation. muni.cz

Pyrimidines: Pyrimidine frameworks can also be accessed from 3-acylchromone precursors. While direct reaction with urea or simple amidines can be complex, derivatives of 3-acylchromones have been successfully converted to pyrimidines. For instance, 3-cyano-2-alkylchromones, which can be synthesized from 3-acylchromones, react with acetamidine to produce pyrimidin-5-ones. researchgate.net Another route involves the reaction of 3-acylchromones with reagents like guanidine or other amidines, which act as N-C-N synthons. This typically proceeds through the [3+3] cycloaddition of the ring-opened intermediate, forming a substituted pyrimidine that incorporates the 2-hydroxybenzoyl moiety. mdpi.com

Other Heterocycles: The reactivity of the 3-acylchromone scaffold extends to other dinucleophiles like diamines. For example, the reaction of 3-(trifluoroacetyl)chromones with ethylenediamine and o-phenylenediamine has been studied. Depending on the substituents on the chromone ring and the reaction conditions (e.g., stoichiometry of reactants, temperature), these reactions can yield either mono-adducts resulting from the initial ring-opening or bis-adducts from further reactions. This demonstrates the potential to synthesize diazepine or benzodiazepine-related structures.

The table below outlines representative transformations of the 3-acylchromone scaffold into various heterocyclic systems, showcasing the synthetic utility of this compound as a starting material.

Table 2: Synthesis of Diverse Heterocycles from 3-Acylchromone Analogues

| Reactant Class | Dinucleophile & Conditions | Resulting Heterocyclic Framework |

|---|---|---|

| 3-Acylchromones | Hydrazine Hydrate, Pyridine, Reflux | 3(5)-(2-Hydroxyphenyl)pyrazole |

| 3-Trifluoroacetyl-6-chlorochromen-4-one | Ethylenediamine, Methanol, Room Temp. | Bis-adduct (diazepine derivative) |

| 3-Trifluoroacetylchromen-4-one | o-Phenylenediamine, Methanol, Reflux | Bis-adduct (benzodiazepine derivative) |

| 3-Cyano-2-alkylchromones (from 3-Acylchromones) | Acetamidine | Pyrimidin-5-one |

Advanced Spectroscopic and Structural Elucidation of 3 Benzoyl 6 Chlorochromen 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule. Through a series of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of 3-Benzoyl-6-chlorochromen-4-one presents a series of distinct signals corresponding to the different electronic environments of the protons. The chemical shifts are influenced by factors such as proximity to electronegative atoms (oxygen, chlorine) and carbonyl groups, as well as the anisotropic effects of the aromatic rings. ucl.ac.uklibretexts.org

The protons of the chromone (B188151) core and the benzoyl substituent are found in the aromatic region of the spectrum. The H-2 proton, being part of the γ-pyrone ring and adjacent to the ether oxygen, is expected to appear as a sharp singlet at a significantly downfield chemical shift. The protons on the chlorinated benzene (B151609) ring of the chromone (H-5, H-7, and H-8) form a complex splitting pattern due to their coupling relationships. H-5 is typically the most deshielded of this set due to the anisotropic effect of the C-4 carbonyl group. The protons of the benzoyl group also appear in the aromatic region, with the ortho-protons being the most deshielded due to the proximity of the benzoyl carbonyl.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Note: These are estimated values based on spectroscopic principles as specific experimental data was not found in the searched sources.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.3 | s (singlet) | - |

| H-5 | ~8.1 | d (doublet) | ~2.5 |

| H-7 | ~7.7 | dd (doublet of doublets) | ~9.0, 2.5 |

| H-8 | ~7.5 | d (doublet) | ~9.0 |

| H-2', H-6' | ~7.8 | m (multiplet) | - |

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a clear count of the carbon environments. libretexts.org The chemical shifts are highly indicative of the carbon type (alkane, alkene, aromatic, carbonyl). For this compound, the most downfield signals correspond to the two distinct carbonyl carbons. The benzoyl carbonyl carbon typically appears at a higher chemical shift (further downfield) than the pyrone carbonyl carbon. chemguide.co.uk The remaining carbons of the aromatic and pyrone rings resonate in the approximate range of 110-160 ppm. The specific shifts are influenced by the attached atoms; for instance, carbons bonded to oxygen (C-8a) are shifted downfield, as is the carbon bearing the chlorine substituent (C-6). chemguide.co.uk

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Note: These are estimated values based on spectroscopic principles as specific experimental data was not found in the searched sources.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~155 |

| C-3 | ~124 |

| C-4 (Pyrone C=O) | ~176 |

| C-4a | ~123 |

| C-5 | ~126 |

| C-6 | ~133 |

| C-7 | ~135 |

| C-8 | ~119 |

| C-8a | ~156 |

| C-1' | ~137 |

| C-2', C-6' | ~130 |

| C-3', C-5' | ~129 |

| C-4' | ~134 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this molecule, it would show cross-peaks between H-5 and H-7, and between H-7 and H-8, confirming their adjacent positions on the chromone ring. It would also show correlations between the protons within the benzoyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly with their attached carbons (one-bond ¹H-¹³C coupling). This allows for the definitive assignment of a carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) is one of the most powerful tools for structural elucidation, as it shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C coupling). youtube.com This is essential for connecting different fragments of the molecule. Key HMBC correlations would include:

The H-2 proton to the C-4 and C-3 carbons, and to the benzoyl carbonyl carbon.

The H-5 proton to the C-4 and C-7 carbons.

The ortho-protons of the benzoyl ring (H-2'/H-6') to the benzoyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly connected through bonds. This can help to determine the preferred conformation of the molecule, such as the relative orientation of the benzoyl group to the chromone core.

Vibrational Spectroscopy (Infrared, IR) for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org

The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. libretexts.org Their exact frequencies are sensitive to their electronic environment, particularly conjugation. pg.edu.plyoutube.com

Pyrone Carbonyl (at C-4): This carbonyl is part of an α,β-unsaturated ketone system within the pyrone ring and is also conjugated with the fused benzene ring. This extensive conjugation delocalizes the pi-electrons, weakening the C=O double bond and lowering its stretching frequency. This band is expected to appear in the range of 1630-1650 cm⁻¹.

Benzoyl Carbonyl: This is an aryl ketone. While it is conjugated with its own phenyl ring, its stretching frequency is generally higher than that of the highly conjugated pyrone carbonyl. This absorption is anticipated in the range of 1660-1680 cm⁻¹. The presence of two distinct, strong absorption bands in this region is a clear indicator of the two different carbonyl environments.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the pyrone ring give rise to several medium to strong bands in the 1450-1610 cm⁻¹ region.

C-O-C Stretching: The ether linkage (C-O-C) inherent to the chromone structure produces a strong, characteristic stretching band, typically found in the 1200-1250 cm⁻¹ region.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a medium to strong absorption in the fingerprint region, generally around 1000-1100 cm⁻¹.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 3-aminomethyl-2-aryl-8-bromo-6-chlorochromone |

| 3-aroylflavanone |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound, HRMS provides the exact mass, which is then compared to the theoretical mass calculated from its constituent isotopes to confirm its molecular formula.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that is characteristic of its structure. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to generate ions for mass analysis, and they can produce different fragmentation patterns. mdpi.com

In Electron Ionization (EI) , the sample is bombarded with high-energy electrons, typically 70 eV, leading to extensive fragmentation. For this compound, the EI mass spectrum would likely show a molecular ion peak (M⁺) and several fragment ions. Common fragmentation pathways for related benzoyl-substituted heterocyclic compounds include the loss of the benzoyl group as a benzoyl cation (C₆H₅CO⁺, m/z 105) and further fragmentation of the chromenone backbone. researchgate.net The loss of a hydrogen radical from the molecular ion can also be a characteristic fragmentation for 3-acyl isomers due to interactions with an adjacent phenyl group. researchgate.net

Electrospray Ionization (ESI) is a softer ionization technique, often used for more polar or thermally labile molecules. mdpi.com It typically results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺. For this compound, ESI-HRMS would be expected to show a strong signal for the protonated molecule, allowing for a very accurate mass determination. mdpi.com

Isotopic Pattern Analysis for Chlorine Quantification

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of chlorine. ucalgary.calibretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.77% and 24.23%, respectively. numberanalytics.comchemdictionary.org This results in a characteristic isotopic signature in the mass spectrum.

For a molecule containing a single chlorine atom, the molecular ion will appear as two peaks separated by two mass units (M⁺ and M+2). ucalgary.calibretexts.org The relative intensity of these peaks will be approximately 3:1, corresponding to the natural abundance of the two chlorine isotopes. ucalgary.canumberanalytics.com This distinctive pattern not only confirms the presence of chlorine in the molecule but also quantifies the number of chlorine atoms. Any major fragment ions that retain the chlorine atom will also exhibit this same 3:1 isotopic pattern. ucalgary.ca

| Parameter | Description | Expected Observation for this compound |

| Molecular Formula | The elemental composition of the molecule. | C₁₆H₉ClO₃ |

| Theoretical Exact Mass | The calculated monoisotopic mass of the molecule. | 284.02402 Da |

| HRMS (ESI) | High-resolution mass spectrometry using electrospray ionization. | Expected to show a prominent [M+H]⁺ peak at m/z 285.03185. |

| Isotopic Pattern | The pattern of peaks due to the presence of isotopes. | A characteristic 3:1 ratio for the M⁺ and M+2 peaks, confirming the presence of one chlorine atom. ucalgary.calibretexts.org |

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Elucidation of Molecular Conformation and Stereochemistry

SC-XRD analysis of this compound would reveal the spatial arrangement of its atoms. This includes the planarity of the chromenone ring system and the rotational orientation of the benzoyl group relative to the chromenone core. The planarity of fused ring systems and the torsion angles between different parts of the molecule are key conformational features that can be precisely determined. nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The data obtained from SC-XRD allows for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. researchgate.netresearchgate.net This geometric information is crucial for understanding the bonding characteristics and any strain within the molecule. For instance, the bond lengths within the aromatic rings can indicate the degree of electron delocalization, while the angles around the carbonyl groups provide insight into their reactivity. nih.gov

Below is a hypothetical table of selected bond parameters for this compound based on typical values for similar structures.

| Parameter | Atoms Involved | Typical Value (Å or °) |

| Bond Length | C=O (ketone) | ~1.22 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Angle | C-CO-C (benzoyl) | ~120° |

| Bond Angle | O-C-C (chromenone) | ~120° |

| Torsion Angle | C-C-C=O (benzoyl) | Varies depending on crystal packing |

Investigation of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, SC-XRD reveals how molecules pack together in the crystal lattice. researchgate.netuu.nl This packing is governed by various intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. rsc.orgrsc.org For this compound, potential interactions could include C-H···O hydrogen bonds involving the carbonyl oxygen atoms and the aromatic C-H groups. rsc.org The chlorine atom could also participate in weak halogen bonding. The arrangement of the aromatic rings might lead to π-π stacking interactions, which would significantly influence the stability of the crystal structure. beilstein-journals.org Understanding these interactions is key to comprehending the solid-state properties of the compound. rsc.org

Computational and Theoretical Investigations of 3 Benzoyl 6 Chlorochromen 4 One

Quantum Chemical Calculations (Density Functional Theory, DFT, and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecular systems. Methods like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), are frequently used to achieve a balance between computational cost and accuracy for organic molecules. nih.govijesit.com

Optimized Molecular Geometries and Conformational Energy Landscapes

The geometry of 3-Benzoyl-6-chlorochromen-4-one can be optimized using DFT methods to find the lowest energy conformation. The structure consists of a planar chromenone ring system fused to a benzoyl group at the 3-position and a chlorine atom at the 6-position. The planarity of the chromenone core is a key feature, though the benzoyl group can rotate around the C3-C(O) single bond. This rotation creates a conformational energy landscape, with the most stable conformer likely having the benzoyl group twisted out of the plane of the chromenone ring to minimize steric hindrance.

Theoretical calculations for similar chromenone derivatives show that bond lengths and angles are well-reproduced by DFT methods when compared to experimental X-ray diffraction data. researchgate.netresearchgate.net For this compound, the key structural parameters, including the C=O bond of the pyranone ring, the C=O of the benzoyl group, and the C-Cl bond, would be determined.

Table 1: Predicted Optimized Geometric Parameters for this compound (Based on Analogous Structures) This table presents representative values based on computational studies of similar chromenone and benzoyl derivatives.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C4=O (Chromenone) | ~1.22 - 1.24 Å | |

| C=O (Benzoyl) | ~1.23 - 1.25 Å | |

| C6-Cl | ~1.73 - 1.75 Å | |

| C2-C3 | ~1.45 - 1.47 Å | |

| C3-C(Benzoyl) | ~1.48 - 1.50 Å | |

| **Bond Angles (°) ** | ||

| O5-C4a-C4 | ~118° - 120° | |

| C3-C4-O | ~122° - 124° | |

| C2-C3-C(Benzoyl) | ~119° - 121° | |

| Dihedral Angle (°) | ||

| C2-C3-C(O)-C(phenyl) | ~30° - 50° |

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Vibrational frequency calculations are essential for interpreting experimental FT-IR and Raman spectra. By calculating the harmonic frequencies at the optimized geometry, one can assign specific vibrational modes to the observed spectral bands. nih.gov For organic molecules, theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental results due to the neglect of anharmonicity and basis set limitations. nih.gov

For this compound, the vibrational spectrum would be dominated by characteristic peaks from its functional groups. The two carbonyl groups (chromenone C4=O and benzoyl C=O) would exhibit strong stretching vibrations, likely appearing as distinct peaks in the 1600-1700 cm⁻¹ region. Other significant vibrations include the C-Cl stretch, aromatic C=C and C-H stretching, and C-O-C stretching of the pyranone ring. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on DFT calculations of similar compounds.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretching | Aromatic Rings | 3000 - 3100 |

| C=O Stretching | Benzoyl Carbonyl | 1660 - 1680 |

| C=O Stretching | Chromenone Carbonyl | 1630 - 1650 |

| C=C Stretching | Aromatic Rings | 1450 - 1600 |

| C-O-C Stretching | Pyranone Ether Linkage | 1200 - 1300 |

| C-Cl Stretching | Chloro-substituent | 700 - 800 |

Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity and greater polarizability. ijesit.comresearchgate.net

In systems like this compound, the HOMO is typically expected to be localized over the electron-rich chromenone ring system. Conversely, the LUMO is often centered on the electron-withdrawing benzoyl group, particularly the carbonyl and the attached phenyl ring. This separation facilitates intramolecular charge transfer (ICT) upon electronic excitation. The presence of the electron-withdrawing chlorine atom would likely lower the energy of both the HOMO and LUMO, potentially modulating the energy gap. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Properties for this compound Values are representative estimates based on analyses of analogous aromatic ketones and chromenones.

| Parameter | Predicted Value (eV) | Description |

| EHOMO | -6.0 to -6.5 | Energy of the highest occupied molecular orbital |

| ELUMO | -2.0 to -2.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 3.5 to 4.5 | Indicator of chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded: red indicates negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MEP map is expected to show the most negative potential (red/yellow regions) localized around the oxygen atoms of the two carbonyl groups, making them the primary sites for electrophilic attack or coordination with metal ions. The hydrogen atoms of the aromatic rings would exhibit positive potential (blue regions), while the fused aromatic part of the chromenone and the benzoyl phenyl ring would represent areas of intermediate potential (green). mdpi.com Such maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding. researchgate.net

Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.netdergipark.org.tr These include:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. It measures the escaping tendency of electrons.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative scale for reactivity. For this compound, the presence of two carbonyl groups suggests it will have a significant electrophilicity index, indicating its susceptibility to attack by nucleophiles.

Table 4: Predicted Global Reactivity Descriptors for this compound This table presents estimated values based on the predicted HOMO/LUMO energies.

| Descriptor | Formula | Predicted Value (eV) | Implication |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.75 - 2.25 | Moderate stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 to -4.5 | Good electron acceptor |

| Electrophilicity Index (ω) | μ² / (2η) | 3.5 - 5.0 | High electrophilicity |

Advanced Bonding and Electron Density Analysis

To gain deeper insights into the electronic structure, advanced methods like Natural Bond Orbital (NBO) and Hirshfeld surface analysis are employed.

Hirshfeld Surface Analysis: This is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. rsc.orgnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Fingerprint plots derived from the surface provide a quantitative summary of different types of contacts (e.g., H···H, C···H, O···H). For this compound, Hirshfeld analysis would likely show that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to crystal packing, with potential minor contributions from Cl···H or π-π stacking interactions. researchgate.netmdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) for Interatomic Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density of a molecule and characterize the chemical bonds and other interatomic interactions. researchgate.netwiley-vch.de This theory is based on the topology of the electron density, where critical points in the density reveal the nature of atomic interactions. nih.gov

In QTAIM analysis, the presence of a bond path and a corresponding bond critical point (BCP) between two atoms is a necessary and sufficient condition for the atoms to be considered bonded. researchgate.net The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density, provide information about the strength and nature of the bond. nih.gov For this compound, QTAIM analysis can elucidate the characteristics of its various covalent bonds and non-covalent interactions within the molecule. This includes the interactions between the benzoyl group, the chlorochromen-4-one core, and the various substituent atoms. The analysis of critical points helps in understanding the stability and reactivity of different parts of the molecule. nih.gov

Table 1: Key Concepts in QTAIM Analysis

| Concept | Description |

| Atom in a Molecule | A region of real space defined by the zero-flux surfaces of the gradient vector field of the electron density. wiley-vch.de |

| Bond Path | A line of maximum electron density linking the nuclei of two bonded atoms. wiley-vch.de Its presence indicates a chemical bond. researchgate.net |

| Bond Critical Point (BCP) | A point on the bond path where the electron density is at a minimum. researchgate.net The properties at this point characterize the bond. |

| Ring Critical Point | Found in the interior of a ring of chemically bonded atoms. wiley-vch.de |

| Cage Critical Point | Arises in an enclosed space when several rings are connected. wiley-vch.de |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex wave function of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis provides detailed information about electron delocalization, charge transfer, and the hybridization of atomic orbitals within the molecule. researchgate.net

Table 2: Key Outputs of NBO Analysis

| NBO Feature | Description |

| Natural Atomic Orbitals (NAOs) | Basis orbitals for constructing NHOs. uni-muenchen.de |

| Natural Hybrid Orbitals (NHOs) | Directed valence orbitals used to form NBOs. uni-muenchen.de |

| Natural Bond Orbitals (NBOs) | Localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de |

| Occupancy | The number of electrons in an NBO. Values close to 2 indicate a well-defined Lewis structure. wikipedia.org |

| Second-Order Perturbation Theory Analysis | Estimates the energetic importance of donor-acceptor interactions. researchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic properties, conformational changes, and interactions with the surrounding environment, such as a solvent. mdpi.com

For this compound, MD simulations can be employed to understand its conformational flexibility and how it behaves in different solvents. The simulations can reveal stable conformations of the molecule and the energy barriers between them. When a solvent is included in the simulation, it is possible to study the solvent's effect on the molecule's structure and dynamics, including the formation of hydrogen bonds and other non-covalent interactions. mdpi.com This is particularly important for understanding how the molecule will behave in a real-world chemical or biological environment. The analysis of trajectories from MD simulations can provide information on properties such as the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function to characterize solvent organization around the solute. mdpi.comnih.gov

Prediction of Spectroscopic Parameters and Spectral Simulation

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a powerful tool for structure elucidation and characterization.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard tool in chemical research. mdpi.com Using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the framework of Density Functional Theory (DFT), it is possible to predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. mdpi.comliverpool.ac.uk

For this compound, theoretical NMR predictions can be used to assign the signals in an experimental spectrum to specific atoms in the molecule. By comparing the calculated chemical shifts with the experimental values, one can confirm the proposed structure of the molecule. researchgate.net Discrepancies between theoretical and experimental shifts can often be explained by factors such as solvent effects or conformational averaging, which can also be modeled computationally. pdx.edu The correlation between theoretical and experimental NMR data provides a high level of confidence in the structural assignment. researchgate.net

Table 3: Common Approaches for NMR Chemical Shift Prediction

| Method | Description |

| Density Functional Theory (DFT) | A quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com |

| Gauge-Independent Atomic Orbital (GIAO) | A method used within DFT to calculate NMR shielding tensors. mdpi.com |

| Machine Learning (ML) | Newer approaches that use large datasets of known structures and spectra to predict chemical shifts with high accuracy. nih.govnih.gov |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including the simulation of Ultraviolet-Visible (UV-Vis) absorption spectra. mdpi.com TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.netmedium.com

For this compound, TD-DFT simulations can provide a theoretical UV-Vis spectrum that can be compared with experimental measurements. researchgate.net This comparison helps in understanding the electronic transitions responsible for the observed absorption bands. The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations (e.g., π→π* or n→π* transitions). mdpi.com

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. nih.gov Computational chemistry plays a crucial role in the design and evaluation of new NLO materials by predicting their NLO properties.

The NLO response of a molecule is related to its hyperpolarizability. For this compound, its potential as an NLO material can be investigated by calculating its first and second hyperpolarizabilities using quantum chemical methods. researchgate.net The presence of donor and acceptor groups and a conjugated π-electron system in the molecule can lead to significant NLO properties. researchgate.net Computational studies can explore how modifications to the molecular structure, such as the introduction of different substituent groups, could enhance its NLO response. nih.gov

Advanced Applications in Chemical Science and Technology Excluding Biological/clinical Focus

Role in Advanced Materials Science and Optical Technologies

The chromone (B188151) scaffold is the foundation for a wide array of compounds known for their distinctive optical properties. The specific substitutions on the 3-Benzoyl-6-chlorochromen-4-one ring system—namely the electron-withdrawing chlorine atom at the C6 position and the benzoyl group—are pivotal in modulating its electronic and photophysical behavior, rendering it a candidate for various applications in materials and optical sciences.

The chromone ring system is a well-established fluorophore, and its derivatives are extensively explored as fluorescent probes. ijrpc.comresearchgate.net The fluorescence of these compounds arises from the π-conjugated system of the benzopyran-4-one structure. The introduction of substituents allows for the fine-tuning of their photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and Stokes shift.

Research into related chromone structures provides insight into the potential of this compound. For instance, 3-hydroxychromones are known to exhibit excited-state intramolecular proton transfer (ESIPT), a property valuable for environmentally sensitive probes. nih.gov While the subject compound lacks the 3-hydroxy group, the benzoyl group at the same position significantly influences the electronic distribution and can participate in charge transfer states upon excitation. Studies on other substituted chromones show that modifications at the C6 position, such as the chloro group in this case, generally have a minor impact on the core photophysical properties compared to the parent chromone. nih.gov However, the combination of substituents is crucial. The benzoyl group can extend the π-conjugation, potentially shifting the absorption and emission wavelengths.

Some chromone derivatives are designed as "turn-on" probes, where their fluorescence is quenched in certain environments (like aqueous solutions) but becomes strong upon binding to a target, such as DNA, or upon a change in the local environment's hydration. nih.gov Irradiation can also convert initially non-fluorescent chromones into highly fluorescent species. researchgate.net The potential for this compound to act as a fluorescent marker is summarized in the table below, based on properties inferred from related compounds.

Table 1: Potential Fluorogenic Properties of this compound

| Property | Influence of Structural Moieties | Potential Application |

|---|---|---|

| Core Fluorophore | The chromen-4-one ring system provides the fundamental π-conjugated structure required for fluorescence. ijrpc.com | Base scaffold for fluorescent markers. |

| Wavelength Tuning | The C3-benzoyl group extends conjugation, likely causing a bathochromic (red) shift in absorption and emission spectra. | Probes for specific spectral windows. |

| Environmental Sensitivity | The polar carbonyl groups in the chromone and benzoyl moieties can interact with the local environment, potentially leading to solvatochromic shifts. | Sensors for solvent polarity or binding events. |

| Quantum Yield | Planarity of the molecule is key; disruptions can decrease fluorescence efficiency. The benzoyl group's rotational freedom may impact the quantum yield. researchgate.net | Development of bright and efficient markers. |

Laser dyes are complex organic molecules that can sustain stimulated emission under intense light excitation, forming the gain medium of dye lasers. Compounds with high fluorescence quantum yields, photostability, and broad absorption bands are excellent candidates. While information specifically designating this compound as a laser dye is scarce, its structural relatives, coumarins, are well-known in this field. For example, 7-(Diethylamino)-4-methylcoumarin is a notable laser dye. lotchemistry.com

Coumarins are isomers of chromones, and both possess the benzopyrone heterocyclic system. This structural similarity suggests that chromone derivatives could also function as laser dyes. The key requirements for a laser dye that could be met by this chromone derivative include:

Strong Absorption: An intense absorption band, likely in the UV or near-visible region, is necessary for efficient pumping.

High Fluorescence Quantum Yield: The efficiency of converting absorbed light into emitted fluorescent light must be high.

Photostability: The molecule must be able to withstand high-intensity light without rapid degradation.

Solubility: Good solubility in common laser solvents (e.g., ethanol, methanol) is required.

The benzoyl and chloro substituents would modulate these properties, potentially enhancing photostability or shifting the operational wavelength of the dye.

Optical brightening agents (OBAs) or fluorescent whitening agents (FWAs) are compounds that absorb light in the ultraviolet spectrum (typically 340–370 nm) and re-emit it in the blue region of the visible spectrum (420–470 nm). nih.gov This process masks yellowing in materials like textiles and plastics, making them appear whiter and brighter.

The fundamental principle of an OBA is fluorescence. Given that this compound is a fluorophore, it has the potential to function as an optical brightener. Patent literature describes the use of related coumarin (B35378) derivatives for the optical brightening of synthetic fibers like polyester, where they impart a bright violet-blue fluorescence. google.com These compounds are applied as aqueous dispersions and are valued for their lightfastness. google.com The word "chromone" itself is derived from the Greek chroma, meaning color, highlighting the historical connection of this class of compounds to color and dyes. ijrpc.com

Table 2: Comparison of Properties for Optical Applications

| Application | Required Property | Relevance of this compound |

|---|---|---|

| Fluorescent Probe | Environmentally sensitive fluorescence | Potential due to polar groups and extended π-system. nih.gov |

| Laser Dye | High quantum yield, photostability | Plausible, based on performance of isomeric coumarins. lotchemistry.com |

| Optical Brightener | UV absorption, blue emission | High potential due to fluorescent nature, similar to coumarin-based OBAs. google.com |

Contributions to Catalysis and Synthetic Methodology Development

The chromen-4-one scaffold is not only a target for synthesis but can also play an active role in catalytic processes. The oxygen atoms of the pyrone ring and the carbonyl group can act as coordination sites for metal ions, making these compounds potential ligands in catalysis.

The development of novel ligands is a cornerstone of transition metal catalysis. Ligands are crucial for modulating the reactivity, selectivity, and stability of a metal catalyst. The this compound molecule possesses multiple potential coordination sites: the carbonyl oxygen at C4, the ether oxygen in the pyran ring, and the carbonyl oxygen of the C3-benzoyl group. This arrangement allows it to act as a bidentate or even tridentate ligand, chelating to a metal center.

Research has demonstrated that chromone-based Schiff base complexes can effectively catalyze oxidation reactions. researchgate.net In these systems, the chromone moiety is part of a larger ligand structure that coordinates with metal ions like copper(II), influencing the catalytic activity in processes such as catechol oxidation. researchgate.net The electronic nature of substituents on the chromone ring significantly impacts the performance of the resulting metal complex. researchgate.net

Furthermore, the concept of "non-innocent" ligands—ligands that can undergo redox changes themselves during a catalytic cycle—is an important area of catalysis. mdpi.com The chromone ring, with its conjugated system, could potentially participate in such electron-transfer processes, stabilizing different oxidation states of the coordinated metal. The design of ligands is critical in many catalytic reactions, including palladium-catalyzed cross-couplings and gold-catalyzed cycloisomerizations, where the ligand framework dictates the reaction's outcome. researchgate.netipcm.fr

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of modern synthetic chemistry. Chromene and chromone derivatives are frequently the targets of organocatalytic synthesis, with many methods developed for their enantioselective production. researchgate.netingentaconnect.com For example, organocatalysts have been employed in the asymmetric synthesis of 2-amino-4H-chromenes. ingentaconnect.com

Beyond being a synthetic target, the rigid chromen-4-one scaffold can be incorporated into the structure of an organocatalyst itself. Its defined stereochemistry and electronic properties can influence the transition state of a catalyzed reaction. The synthesis of fluorescent chromene derivatives has been achieved through organocatalytic reactions, demonstrating a synergy where the catalyst not only builds the chromene product but the reaction progress can be monitored by the emergence of fluorescence. researchgate.net Multi-component reactions catalyzed by organocatalysts or nano-catalysts often utilize chromone precursors to rapidly build molecular complexity. nih.govsharif.edu The chromen-4-one framework, therefore, serves as both a key building block and a potential platform for the development of new catalytic systems.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-hydroxychromone |

| 7-(Diethylamino)-4-methylcoumarin |

Precursors and Building Blocks in Complex Chemical Synthesis

The unique structural features of this compound, including the reactive benzoyl group and the electrophilic pyrone ring, make it an attractive starting material for the synthesis of more complex molecular architectures.

Scaffolds for Diversity-Oriented Synthesis (DOS) in Organic Chemistry

While specific studies detailing the use of this compound in diversity-oriented synthesis (DOS) are not extensively documented, the reactivity of the broader class of 3-formylchromones suggests a strong potential for such applications. DOS strategies aim to generate libraries of structurally diverse molecules, and the chromone core provides a rigid framework that can be elaborated upon. For instance, cascade double-annulation reactions of 3-formylchromones with various partners have been shown to produce complex tetracyclic benzopyrones. chromatographyonline.comnih.gov This suggests that the 3-benzoyl group in this compound could similarly direct the formation of diverse heterocyclic systems through reactions with various nucleophiles and electrophiles, leading to a wide range of molecular scaffolds.

The general reactivity of the chromone system allows for various transformations that are key to DOS. The carbonyl group at the 4-position and the double bond in the pyrone ring are susceptible to a range of chemical modifications. The table below outlines potential reaction types that could be explored for the diversification of the this compound scaffold.

| Reaction Type | Potential Outcome |

| Nucleophilic addition to C2 | Ring opening and subsequent cyclization to form new heterocyclic systems. |

| Cycloaddition reactions | Formation of polycyclic structures by reacting the C2-C3 double bond. |

| Condensation reactions | Modification of the 3-benzoyl group to introduce further diversity. |

| Cross-coupling reactions | Functionalization of the chloro-substituted benzene (B151609) ring. |

These potential transformations highlight the utility of this compound as a versatile scaffold for generating molecular diversity, a cornerstone of modern drug discovery and materials science.

Components for the Construction of Polycyclic and Supramolecular Architectures

The planar and rigid nature of the chromone ring system makes this compound an interesting candidate for the construction of polycyclic and supramolecular structures. Polycyclic aromatic compounds, which consist of fused aromatic rings, have unique electronic and photophysical properties. libretexts.orglibretexts.orgpressbooks.pub The chromone core of this compound can serve as a foundational unit upon which additional rings can be fused through various synthetic strategies.